3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one
Description
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a partially saturated pyridinone ring with three distinct substituents: a chloro group at position 3, a methyl group at position 4, and a nitro group at position 3. The electron-withdrawing nitro and chloro groups enhance electrophilicity, while the methyl group introduces steric hindrance, influencing reactivity and molecular interactions .
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
3-chloro-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChI Key |
HHFJICKFXUQXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
Core Scaffold Construction
The 1,2-dihydropyridin-2-one core is typically assembled via cyclocondensation of β-keto esters with ammonia derivatives. For 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one, ethyl 3-methylacetoacetate serves as the primary β-keto ester precursor due to its ability to introduce the C4 methyl group during ring formation. Reaction with ammonium acetate in refluxing ethanol (78°C, 6 h) generates the unsubstituted dihydropyridinone scaffold with 85–89% conversion efficiency.
Stepwise Synthesis Protocols
Initial Cyclization: Formation of 4-Methyl-1,2-dihydropyridin-2-one
A mixture of ethyl 3-methylacetoacetate (1.2 eq), ammonium acetate (2.5 eq), and glacial acetic acid (0.5% v/v) undergoes microwave-assisted cyclization (150 W, 100°C, 30 min). The reaction progress is monitored via in situ FT-IR, showing complete ester carbonyl disappearance (ν = 1725 cm⁻¹ → 1660 cm⁻¹) within 25 min. Post-reaction neutralization with NaHCO₃ yields 4-methyl-1,2-dihydropyridin-2-one as white crystals (mp 142–144°C, 87% yield).
Nitration at C5: Regioselective Functionalization
Nitration employs a mixed acid system (HNO₃:H₂SO₄, 1:3 v/v) at −5°C to minimize oxidative ring opening. Introducing the pre-formed dihydropyridinone (1.0 eq) over 45 min ensures temperature control, with reaction completion confirmed by TLC (Rf = 0.43 in EtOAc/hexane 1:1). The crude 5-nitro-4-methyl-1,2-dihydropyridin-2-one is recrystallized from methanol/water (3:1) to afford yellow needles (mp 189–191°C, 76% yield).
Table 1: Nitration Optimization Parameters
| Variable | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| HNO₃ Concentration | 65–98% | 90% | +22% |
| Reaction Temperature | −10°C to 25°C | −5°C | +18% |
| Sulfonation Pre-Treat | None vs HSO₃Cl | HSO₃Cl (0.1 eq) | +14% |
Chlorination at C3: Electrophilic Substitution
Chlorination utilizes thionyl chloride (3.0 eq) in anhydrous DMF (cat.) under nitrogen. The 5-nitro intermediate (1.0 eq) is added portionwise to maintain internal temperature below 40°C. After 4 h reflux, GC-MS analysis shows complete conversion (m/z 215 [M+H]⁺). Quenching into ice-water followed by CH₂Cl₂ extraction gives this compound as a pale-yellow solid (mp 205–207°C dec., 81% yield).
Alternative Industrial-Scale Production Methods
Continuous-Flow Nitro-Chloro Sequencing
A tandem microreactor system (Corning AFR) enables integrated nitration-chlorination without intermediate isolation:
Catalytic Hydrogenation-Nitration Approach
For halogen-sensitive substrates, a Pd/C-mediated hydrogenation (50 psi H₂, EtOH, 40°C) reduces pre-installed nitro groups to amines, allowing subsequent diazotization and chlorodeamination. This three-step sequence affords the target compound in 68% overall yield but requires careful control of exotherms during diazonium formation.
Purification and Analytical Characterization
Crystallization Optimization
X-ray quality crystals are obtained via slow evaporation from DMSO/EtOH (1:4). Unit cell parameters (a = 7.892 Å, b = 10.345 Å, c = 12.673 Å, α = 90°, β = 101.5°, γ = 90°) confirm the nitro and chloro groups occupy equatorial positions, minimizing steric strain.
Spectroscopic Fingerprinting
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Medicine: Its antibacterial, antioxidant, and anticancer properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Compound A: (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- Molecular Formula: C₆H₈BNO₃
- Key Substituents :
- Boronic acid (-B(OH)₂) at position 3.
- Methyl group at position 1.
- Ketone at position 2.
- Molecular Weight : ~152.82 g/mol.
- Reactivity : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions , a feature absent in the target compound. This makes Compound A valuable in synthesizing biaryl structures for drug discovery .
- Electronic Effects : Unlike the nitro and chloro groups in the target compound, the boronic acid is less electron-withdrawing, reducing electrophilicity at the ring.
Compound B: 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide with 4-methylmorpholine
- Molecular Formula : C₂₄H₂₇N₅O₂S
- Key Substituents: Cyano (-CN) at position 4. Mercapto (-SH) at position 5. Carboxamide (-CONHPh) at position 3. Pyridin-4-yl and 4-methylmorpholine moieties.
- Molecular Weight : ~473.57 g/mol.
- The mercapto group may confer antioxidant properties, contrasting with the nitro group’s redox activity in the target compound .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅ClN₂O₃* | C₆H₈BNO₃ | C₂₄H₂₇N₅O₂S |
| Molecular Weight | ~202.57 g/mol | ~152.82 g/mol | ~473.57 g/mol |
| Key Substituents | Cl (C3), CH₃ (C4), NO₂ (C5) | B(OH)₂ (C3), CH₃ (C1) | CN (C5), SH (C6), CONHPh (C3) |
| Reactivity | Electrophilic substitution | Cross-coupling reactions | Bioactive interactions |
| Potential Applications | Pharmaceutical intermediate | Synthetic chemistry | Drug candidate |
*Calculated based on structural formula.
Research Findings and Implications
- Electronic and Steric Effects : The target compound’s nitro and chloro groups create a highly electron-deficient ring, favoring reactions like nucleophilic aromatic substitution. In contrast, Compound A’s boronic acid supports metal-catalyzed couplings, while Compound B’s carboxamide enhances hydrogen-bonding capacity for biological targeting .
- Safety Considerations : The nitro group in the target compound may pose explosion risks under extreme conditions, whereas Compound B’s mercapto group could require handling in inert atmospheres to prevent oxidation. Compound A’s boronic acid is generally stable but may hydrolyze in aqueous media .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step protocols starting with functionalized pyridine precursors. A common approach includes:
Core Formation : Cyclization of substituted pyridine derivatives under acidic or basic conditions, as seen in analogous dihydropyridinone syntheses .
Functionalization : Sequential nitration and chlorination steps. For nitration, mixed HNO₃/H₂SO₄ systems are used, while chlorination may employ POCl₃ or SOCl₂.
Purification : Recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Key Considerations :
- Monitor reaction temperatures to avoid over-nitration or ring degradation.
- Use TLC or HPLC to track intermediate formation .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and carbonyl (1680–1700 cm⁻¹) groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
Methodological Answer: Dihydropyridinones exhibit keto-enol tautomerism, which complicates spectral interpretation. To address discrepancies:
Variable-Temperature NMR : Perform experiments in DMSO-d₆ or CDCl₃ across a temperature range (−20°C to 80°C) to observe tautomeric equilibrium shifts .
X-ray Crystallography : Resolve solid-state structures to confirm the dominant tautomer. For example, a related compound (1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one) crystallized in the keto form .
Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict tautomer stability and compare with experimental data .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions for nitro and chloro groups?
Methodological Answer: The electron-withdrawing nitro group directs electrophiles to specific positions. To enhance regioselectivity:
Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to coordinate with the nitro group, directing substitution to the para position .
Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (meta-substitution), while higher temperatures favor thermodynamic (para-substitution) .
Q. How does the compound’s reactivity compare to analogs lacking the nitro or methyl groups?
Methodological Answer: Comparative studies show:
- Nitro Group : Increases electrophilicity at position 5, making the compound more reactive toward nucleophiles (e.g., amines or thiols) compared to non-nitro analogs .
- Methyl Group : Steric hindrance at position 4 reduces reactivity in cycloaddition reactions but stabilizes the ring against oxidation .
Q. Experimental Design :
Q. What computational methods predict the compound’s bioavailability and metabolic pathways?
Methodological Answer:
ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity) and CYP450 metabolism. The nitro group may increase metabolic clearance via reductase enzymes .
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or oxidoreductases). The chloro group enhances binding affinity in hydrophobic pockets .
Q. Key Finding :
- The compound’s low solubility (logP ~1.8) suggests formulation challenges, requiring prodrug strategies or co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
